molecular formula C20H23N3O4 B6059285 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide

Cat. No. B6059285
M. Wt: 369.4 g/mol
InChI Key: FXKHKSSCRCKWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research. MPPA is a small molecule inhibitor that has shown potential in treating cancer and other diseases.

Mechanism of Action

The mechanism of action of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves the inhibition of a specific enzyme called N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the regulation of cellular signaling pathways and the growth and survival of cancer cells. By inhibiting NMT, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide disrupts these pathways and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide is that it is a small molecule inhibitor, which makes it easy to synthesize and modify. This also makes it a good candidate for drug development. However, one limitation of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide is that it is not very soluble in water, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide. One area of research is the development of more potent and selective inhibitors of NMT. Another area of research is the development of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could be done to investigate the potential of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide as a treatment for bacterial and fungal infections.

Synthesis Methods

The synthesis method for N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide are 2-(2-methoxyphenoxy) pyridine and 2-piperidone. These two compounds are reacted together in the presence of an acid catalyst to form the intermediate product, which is then further reacted with N-chloroacetyl piperidine to form the final product, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide.

Scientific Research Applications

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has shown potential in treating cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating other diseases such as arthritis and Alzheimer's disease.

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-16-8-2-3-9-17(16)27-20-15(7-6-11-21-20)13-22-18(24)14-23-12-5-4-10-19(23)25/h2-3,6-9,11H,4-5,10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHKSSCRCKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.